1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime
Description
The compound 1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime (CAS: 866144-87-8) is a furopyrimidine derivative with a complex heterocyclic scaffold. Its molecular formula is C₁₈H₁₆F₃N₃O₆ (MW: 427.34), featuring a fused furo[2,3-d]pyrimidine core substituted with a carbaldehyde oxime group and a trifluoromethylphenoxy ethyl side chain .
Properties
IUPAC Name |
1,3-dimethyl-6-[(E)-2-[3-(trifluoromethyl)phenoxy]ethoxyiminomethyl]furo[2,3-d]pyrimidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O6/c1-23-15(26)13-14(25)12(30-16(13)24(2)17(23)27)9-22-29-7-6-28-11-5-3-4-10(8-11)18(19,20)21/h3-5,8-9,12H,6-7H2,1-2H3/b22-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGCNEAMNFFYDP-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C(O2)C=NOCCOC3=CC=CC(=C3)C(F)(F)F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)C(O2)/C=N/OCCOC3=CC=CC(=C3)C(F)(F)F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime (CAS No. 866144-87-8) is a complex organic compound with potential biological applications. Its unique structure suggests possible interactions with various biological targets. This article explores its synthesis, biological activity, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 427.34 g/mol. Key properties include:
- Boiling Point : Approximately 529.9 ± 60.0 °C
- Density : 1.49 ± 0.1 g/cm³
- pKa : -3.27 ± 0.40
Synthesis
The synthesis of this compound involves multiple steps that include the formation of the pyrimidine ring and subsequent modifications to introduce the oxime and trifluoromethyl phenoxy groups. Detailed synthetic pathways can be explored in specialized literature focusing on similar heterocyclic compounds.
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance:
- In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit bacterial growth effectively.
- A study reported an IC50 value of 28 nM against dihydrofolate reductase (DHFR), a key enzyme involved in folate metabolism and critical for DNA synthesis .
Herbicidal Activity
The compound's structural characteristics suggest potential herbicidal activity:
- Case Study : A related compound showed effective preemergence efficacy against monocotyledonous weeds in greenhouse tests at a dose rate of 320 g/ha . The biological profile indicates that modifications to the thiazole moiety can enhance herbicidal properties.
Data Table: Biological Activity Overview
| Property | Measurement | Source |
|---|---|---|
| IC50 against DHFR | 28 nM | DrugBank |
| Herbicidal Efficacy | Complete control at 320 g/ha | Beilstein Journal |
| Structure Activity Relationship | Various substitutions evaluated | ChemicalBook |
Study on Antimicrobial Efficacy
A recent study evaluated several derivatives of the compound in terms of their antimicrobial efficacy against common pathogens. The findings indicated that specific substitutions significantly enhanced activity against Gram-positive bacteria.
Herbicide Development
In another case study focusing on herbicidal properties, researchers synthesized various analogs and assessed their efficacy against different weed species. The results demonstrated that specific structural modifications could lead to improved herbicidal activity compared to standard commercial herbicides.
Chemical Reactions Analysis
Core Reactivity of the Furo[2,3-d]pyrimidine Backbone
The fused furopyrimidine scaffold exhibits electrophilic character at the carbonyl groups (C2, C4, C5) and nucleophilic reactivity at the nitrogen atoms (N1, N3). Key reactions include:
- Nucleophilic substitution : The 1,3-dimethyl groups stabilize the scaffold, but the trioxo system allows for selective substitution at C6 (aldehyde position).
- Condensation reactions : The aldehyde group at C6 reacts with nucleophiles like hydroxylamine to form oximes, as seen in the parent compound’s synthesis .
Oxime Ether Functionalization
The O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime moiety introduces two reactive sites:
- Oxime group :
- Ether linkage :
Trifluoromethylphenoxy Substituent Reactivity
The 3-(trifluoromethyl)phenoxy group is electron-withdrawing, directing electrophilic aromatic substitution (EAS) to the meta and para positions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro derivatives at C4 and C5 | |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | Chlorinated aryl ring |
Synthetic Modifications
Reported derivatives highlight the compound’s versatility:
- Aldehyde oxidation :
- Cycloaddition :
Stability Under Physiological Conditions
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrimidine Derivatives
Core Structural Variations
Furopyrimidine vs. Pyridopyrimidine Derivatives
- Its ester group (vs. oxime) reduces hydrogen-bond donor capacity .
- 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine derivatives () lack the fused furo ring, simplifying the scaffold but reducing conformational rigidity, which may affect target binding specificity.
Oxime Substituent Modifications
- 1,3-Dimethyl-2,4,5-trioxo-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-(2,4-dichlorobenzyl)oxime (CAS: 866137-46-4) substitutes the trifluoromethylphenoxy ethyl group with a dichlorobenzyl moiety. This increases halogen-mediated hydrophobic interactions but reduces steric bulk compared to the target compound .
Physicochemical and Pharmacokinetic Properties
*LogP estimated via fragment-based methods.
Bioactivity and Binding Affinity
Similarity Clustering and Molecular Networking
- Using Tanimoto coefficients (), the target compound clusters with other oxime-substituted pyrimidines (e.g., dichlorobenzyl oxime) due to shared fragmentation patterns (cosine score >0.7). However, the trifluoromethyl group places it in a distinct subcluster, likely influencing binding to hydrophobic enzyme pockets .
Docking Affinity Variability
- Minor structural changes, such as replacing trifluoromethyl with chlorobenzyl (), can alter docking scores by >2 kcal/mol due to differences in van der Waals interactions and steric hindrance .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldehyde activation | DCC, DMAP, CH₂Cl₂ | 65–70 |
| Oxime coupling | NH₂O-alkylation, EtOH, reflux | 55–60 |
| Final purification | Silica gel (hexane:EtOAc 3:1) | >95% purity |
Advanced: How to address contradictions in spectroscopic data during characterization?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The pyrimidine ring’s keto-enol tautomerism can lead to split peaks. Use DMSO-d₆ as a solvent to stabilize the dominant tautomer .
- Impurity Artifacts : Residual solvents (e.g., THF) may appear in LC-MS. Perform high-vacuum drying and confirm with 2D NMR (HSQC, HMBC) .
Basic: What analytical methods confirm the structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (Bruker 500 MHz) in DMSO-d₆ resolves methyl groups (δ 1.2–1.4 ppm) and trifluoromethyl signals (δ 120–125 ppm in ¹⁹F NMR) .
- HPLC : C18 column (ACN:H₂O, 0.1% TFA) with UV detection at 254 nm confirms purity >98% .
Advanced: What strategies optimize regioselectivity in functionalization?
Methodological Answer:
- Catalytic Control : Palladium catalysts (e.g., Pd(OAc)₂) direct coupling to the pyrimidine’s C6 position. See for reductive cyclization strategies using CO surrogates .
- Steric Effects : Bulky bases (e.g., DBU) favor alkylation at less hindered sites .
Basic: How to handle stability issues in different solvents?
Methodological Answer:
- Polar Solvents : DMF or DMSO stabilizes the oxime group but may hydrolyze the furopyrimidine core. Use anhydrous conditions and store at –20°C .
Advanced: How does the trifluoromethyl group affect reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The –CF₃ group enhances electrophilicity at the pyrimidine’s C2 position, facilitating nucleophilic attacks (e.g., by amines). Compare with analogs in .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Docking Studies : AutoDock Vina models binding to kinases (e.g., EGFR) using the oxime’s hydrogen-bonding capacity. Validate with SPR (Surface Plasmon Resonance) assays .
Basic: What are common side reactions during synthesis?
Methodological Answer:
- Over-Alkylation : Excess alkylating agents (e.g., iodoethane) may modify the pyrimidine’s N3. Monitor via TLC and quench with aqueous Na₂S₂O₃ .
Advanced: How to resolve discrepancies in biological assay results?
Methodological Answer:
- Buffer Compatibility : The compound’s solubility in PBS vs. DMSO affects IC₅₀ values. Pre-saturate buffers with 0.01% Tween-20 to avoid aggregation (see for protocols) .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use EtOH/H₂O (7:3) to isolate crystalline product.
- Prep-HPLC : C18 column (MeCN:H₂O, 0.1% formic acid) for >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
